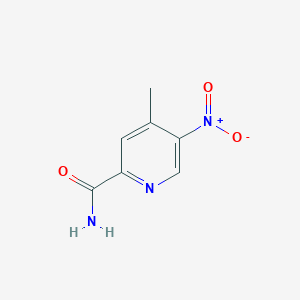
5-Sulfopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfopentanoic acid is a chemical compound with the CAS Number: 89211-38-1 . It has a molecular weight of 182.2 and its IUPAC name is also this compound . The compound is usually stored at room temperature and it appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10O5S/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H,8,9,10) . This indicates that the molecule consists of a five-carbon chain (pentanoic acid) with a sulfonic acid group attached to the fifth carbon.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 82-83 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Pollution Studies
5-Sulfopentanoic acid, a compound with sulfonic acid functional groups, plays a role in environmental studies, particularly in monitoring and analyzing pollutants. For example, a study conducted by Fernández-Sanjuan et al. (2010) focused on screening perfluorinated chemicals (PFCs) in various aquatic organisms. This research, highlighting the importance of monitoring aquatic environments for PFC contamination, indirectly relates to compounds like this compound due to their shared chemical properties and potential environmental impact (Fernández-Sanjuan et al., 2010).
Biochemical and Biomedical Research
The structural similarity of this compound to other sulfonamide compounds makes it relevant in biomedical research. Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics. The study's design and methodology could provide insights into applications for similar compounds, including this compound, in developing sensitive assays for biomedical applications (Adrián et al., 2009).
Agricultural and Plant Science
In agriculture and plant science, sulfonic acid derivatives, similar to this compound, have been studied for their effects on plants. Ezhilmathi et al. (2007) explored the impact of 5-sulfosalicylic acid on the vase life of cut flowers, demonstrating how such compounds can influence plant physiology and post-harvest quality (Ezhilmathi et al., 2007).
Toxicology and Human Health Impact
Research on the toxicological effects of perfluorinated chemicals, which share structural characteristics with this compound, provides insights into potential human health impacts. Lau et al. (2004) reviewed the developmental toxicity of perfluoroalkyl acids, contributing to a broader understanding of the health risks associated with exposure to such compounds (Lau et al., 2004).
Safety and Hazards
The safety information for 5-Sulfopentanoic acid indicates that it is dangerous . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust or fumes, to wash thoroughly after handling, and to wear protective gloves and eye or face protection .
Eigenschaften
IUPAC Name |
5-sulfopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5S/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAZPKZPRMNATL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89211-38-1 |
Source


|
| Record name | 5-sulfopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)





![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)

![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)